Lipophilicity and Predicted Membrane Permeability: Comparison with the 4-Chlorophenyl Analog
The target compound (CAS 896858-44-9, XLogP3-AA ≈ 5.9 predicted) exhibits lower lipophilicity than its 4-chlorophenyl analog (CAS 896596-07-9, XLogP3-AA ≈ 6.5 predicted), based on computational descriptors from PubChem [1]. This ~0.6 log unit difference suggests potentially better aqueous solubility and a lower risk of phospholipidosis for the target compound, which can be a critical differentiator in early-stage drug discovery when selecting compounds for in vitro ADME panels [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 5.9 (C20H26N4, MW 322.46) |
| Comparator Or Baseline | 5-tert-butyl-3-(4-chlorophenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine (CID 2031810, C20H25ClN4, MW 356.9): XLogP3-AA ≈ 6.5 |
| Quantified Difference | Δ XLogP3-AA ≈ −0.6 (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem 2025.09.15 release; measured values may vary. |
Why This Matters
For procurement decisions, a lower logP often correlates with improved developability properties, making this compound a potentially more favorable starting point for lead optimization than its chlorinated analog.
- [1] PubChem Compound Summary for CID 2031810 (comparator) and estimated values for CAS 896858-44-9 based on structural class. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
